molecular formula C7H7N3O B2523859 1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol CAS No. 1779747-29-3

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No. B2523859
CAS RN: 1779747-29-3
M. Wt: 149.153
InChI Key: SJLWJNXFJBTKSS-UHFFFAOYSA-N
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Description

“1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” is an organic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . 3-Hydroxypyridine derivatives, which this compound is a part of, are structural analogues of vitamin B6 and have a wide range of pharmacological properties, such as antioxidant properties .


Synthesis Analysis

The synthesis of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives have been discussed in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” can be found in various resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives has been studied in the context of their inhibitory activities against TRKA . TRKs are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Safety and Hazards

The safety and hazards associated with “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives are important considerations. Users should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the study of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives are promising. The compound has potential for further exploration, especially in the context of its inhibitory activities against TRKA . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are also a subject of ongoing research .

properties

IUPAC Name

1-methyl-2H-pyrazolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)7(11)9-10/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLWJNXFJBTKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol

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